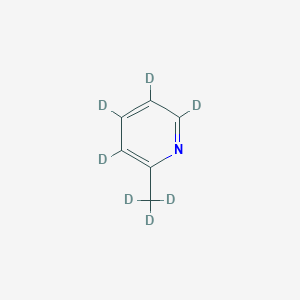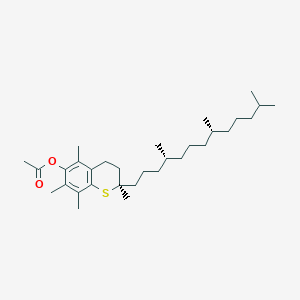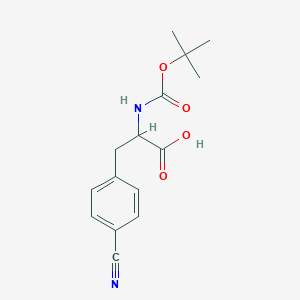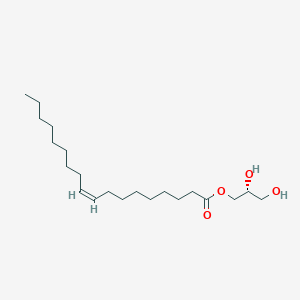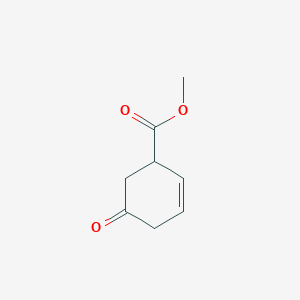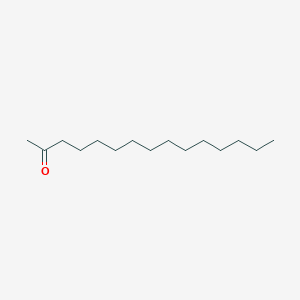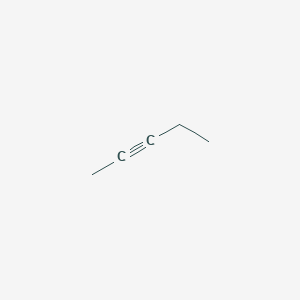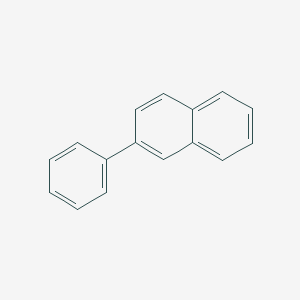
2,2,3-三甲基丁烷
描述
2,2,3-Trimethylbutane, also known as triptane, is an organic chemical compound with the molecular formula C7H16. It is a highly branched alkane and one of the isomers of heptane. This compound is notable for being the most compact and heavily branched of the heptane isomers, with a butane backbone. It is commonly used as an anti-knock additive in aviation fuels due to its high octane rating .
科学研究应用
2,2,3-Trimethylbutane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, although specific applications are limited.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical purposes.
Industry: Primarily used as an anti-knock additive in aviation fuels to improve fuel efficiency and performance
作用机制
Target of Action
2,2,3-Trimethylbutane, also known as Triptane , is an organic chemical compound with the molecular formula
C7H16C_7H_{16}C7H16
. It is an alkane, specifically the most compact and heavily branched of the heptane isomers . The primary target of 2,2,3-Trimethylbutane is the combustion process in internal combustion engines, specifically in aviation fuels .Mode of Action
As an anti-knock additive in aviation fuels , 2,2,3-Trimethylbutane helps to prevent engine knocking, a phenomenon that can cause engine damage. Engine knocking occurs when parts of the air-fuel mixture in the cylinder ignite too early. When 2,2,3-Trimethylbutane is added to the fuel, it increases the fuel’s octane rating, thereby increasing its resistance to knocking.
Pharmacokinetics
It’s important to note that improper exposure could be harmful .
准备方法
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutane can be synthesized through various methods. One common approach involves the catalytic reaction of methanol in the presence of zinc iodide, which produces butane and higher hydrocarbons with a high degree of branching, including 2,2,3-trimethylbutane .
Industrial Production Methods: In industrial settings, 2,2,3-trimethylbutane is typically produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of larger hydrocarbons, which results in the formation of various branched alkanes, including 2,2,3-trimethylbutane .
化学反应分析
Types of Reactions: 2,2,3-Trimethylbutane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to oxygen or other oxidizing agents, it can undergo combustion to produce carbon dioxide and water.
Substitution: It can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under the influence of ultraviolet light or heat.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Substitution: Halogenated derivatives of 2,2,3-trimethylbutane, such as 2,2,3-trimethylbutyl chloride or bromide.
相似化合物的比较
- Neopentane
- 2,2-Dimethylbutane
- 2,3-Dimethylbutane
- Tetramethylbutane
- Tetraethylmethane
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
- 2,3,4-Trimethylpentane
- Tetra-tert-butylmethane
Comparison: 2,2,3-Trimethylbutane is unique among its isomers due to its highly branched structure and compactness. This structure contributes to its high octane rating, making it particularly effective as an anti-knock additive. Compared to other similar compounds, 2,2,3-trimethylbutane has a higher degree of branching, which enhances its stability and performance in fuel applications .
属性
IUPAC Name |
2,2,3-trimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSAWUMDACLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060047 | |
| Record name | 2,2,3-Trimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,3-Trimethylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
102.0 [mmHg] | |
| Record name | 2,2,3-Trimethylbutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
464-06-2 | |
| Record name | 2,2,3-Trimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3-Trimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2,2,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,3-Trimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-trimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3-TRIMETHYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40V943JDGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,3-Trimethylbutane?
A1: 2,2,3-Trimethylbutane has a molecular formula of C7H16 and a molecular weight of 98.19 g/mol.
Q2: Are there any notable spectroscopic data available for 2,2,3-Trimethylbutane?
A2: Yes, several studies have investigated the spectroscopic properties of 2,2,3-Trimethylbutane:
- Depolarized Rayleigh-Brillouin scattering: This technique revealed a second Lorentzian component in the spectra of 2,2,3-Trimethylbutane, distinct from the interaction-induced component, which is attributed to molecular correlation.
- Absorption spectra of solvated electrons: Theoretical calculations of the absorption spectra of excess electrons solvated in 2,2,3-Trimethylbutane at 71 K have been performed.
Q3: How does 2,2,3-Trimethylbutane relate to catalytic processes?
A3: 2,2,3-Trimethylbutane is primarily studied as a product of catalytic processes, particularly those aiming to upgrade lighter hydrocarbons. It's a desirable product due to its high octane rating, beneficial for fuel applications.
Q4: Can you elaborate on the catalytic synthesis of 2,2,3-Trimethylbutane?
A4: 2,2,3-Trimethylbutane can be synthesized through several catalytic pathways:
- Methanol conversion: Methanol can be converted to a mixture of hydrocarbons, including 2,2,3-Trimethylbutane, over catalysts like zinc iodide (ZnI2) and indium(III) iodide (InI3). The selectivity towards 2,2,3-Trimethylbutane can be enhanced by adding phosphorous or hypophosphorous acid to ZnI2.
- Dimethyl ether conversion: Similar to methanol, dimethyl ether can be converted to 2,2,3-Trimethylbutane over acidic zeolites like H-BEA. The addition of copper to the H-BEA catalyst can further enhance hydrocarbon productivity by incorporating hydrogen gas into the final products.
- Methylative homologation of alkanes: Branched alkanes like isobutane and isopentane can react with methanol in the presence of InI3 to produce heavier alkanes, including 2,2,3-Trimethylbutane.
Q5: What role does acidity play in the catalytic synthesis of 2,2,3-Trimethylbutane?
A5: Acidity plays a crucial role in determining the selectivity towards 2,2,3-Trimethylbutane:
- Moderate acidity: Allows kinetic control to dominate, favoring the formation of highly branched hydrocarbons like 2,2,3-Trimethylbutane.
- Strong acidity: While increasing conversion rates, strong acidity can also lead to undesired side reactions, such as isomerization and cracking, reducing the selectivity towards 2,2,3-Trimethylbutane.
Q6: Are there any specific applications for 2,2,3-Trimethylbutane?
A6: The primary application of 2,2,3-Trimethylbutane is as a high-octane gasoline blending component. Its highly branched structure contributes to a higher octane rating, making it valuable for improving the anti-knock properties of gasoline.
Q7: How is computational chemistry being applied to research on 2,2,3-Trimethylbutane?
A7: While experimental studies dominate the field, computational chemistry plays a supporting role:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


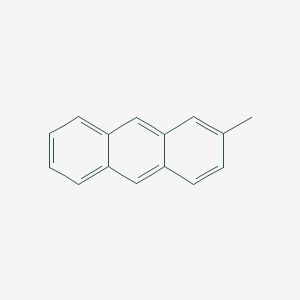
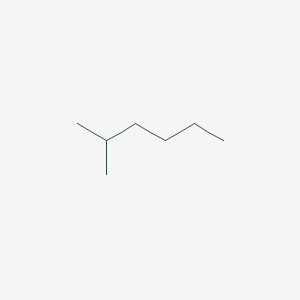
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
